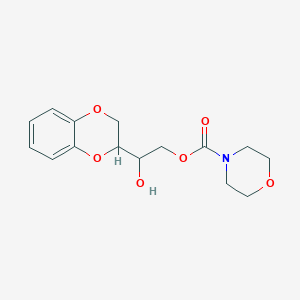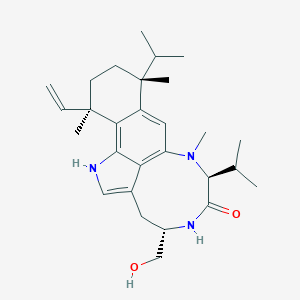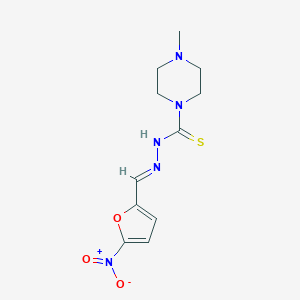![molecular formula C9H15N3O2 B079965 2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- CAS No. 13643-42-0](/img/structure/B79965.png)
2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as imidazolidinone and has a unique structure that makes it an interesting subject of study.
Mechanism Of Action
The mechanism of action of 2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of important molecules such as nucleotides and amino acids. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- has been shown to have a variety of biochemical and physiological effects. These effects include inhibition of cell growth, induction of apoptosis, and modulation of immune function. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- in lab experiments is its unique structure and mechanism of action. This makes it an interesting subject of study and a potential lead compound for drug discovery. However, there are also limitations to its use. For example, this compound can be difficult to synthesize and may not be readily available in large quantities.
Future Directions
There are many potential future directions for research on 2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-. One possible direction is the development of new drugs based on this compound. Another direction is the study of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Synthesis Methods
The synthesis of 2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- can be achieved through a variety of methods. One of the most common methods is the reaction of 2-Butene-1,4-diamine with ethyl chloroformate and triethylamine in the presence of a solvent such as dichloromethane. This method yields a high purity product and is relatively easy to perform.
Scientific Research Applications
2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of drug discovery. This compound has been shown to have potential as a lead compound for the development of new drugs due to its unique structure and mechanism of action.
properties
CAS RN |
13643-42-0 |
|---|---|
Product Name |
2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- |
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]but-2-enamide |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-8(13)10-4-6-12-7-5-11-9(12)14/h2-3H,4-7H2,1H3,(H,10,13)(H,11,14) |
InChI Key |
VCBCPCANDXGMPG-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C(=O)NCCN1CCNC1=O |
SMILES |
CC=CC(=O)NCCN1CCNC1=O |
Canonical SMILES |
CC=CC(=O)NCCN1CCNC1=O |
Other CAS RN |
13643-42-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)




![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)



